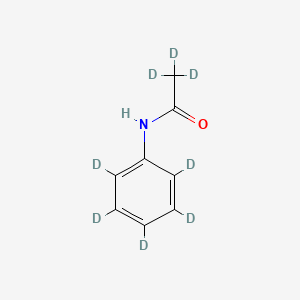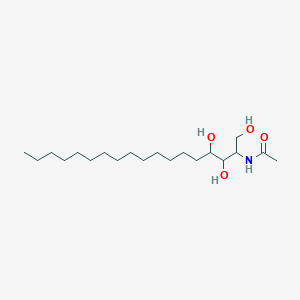
Acetanilide-d8
Vue d'ensemble
Description
Acetanilide-d8 is a deuterated form of acetanilide, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic properties. The molecular formula for this compound is CD3CONHC6D5, and it has a molecular weight of 143.21 g/mol .
Mécanisme D'action
Target of Action
Acetanilide-d8, also known as N-(Phenyl-2,3,4,5,6-d5)acetamide-2,2,2-d3 , is a derivative of acetanilide. The primary targets of acetanilide and its derivatives are often enzymes involved in various biochemical pathways . For instance, acetanilide derivatives have been found to target the Epidermal Growth Factor Receptor (EGFR) in non-small cell lung cancer (NSCLC) patients .
Mode of Action
The interaction of this compound with its targets is likely similar to that of acetanilide. Acetanilide and its derivatives are known to interact with their targets through oxidation, particularly at the para position of the benzene ring incorporated in the molecules . This interaction can lead to changes in the function of the target enzyme, potentially altering the biochemical pathways in which the enzyme is involved .
Biochemical Pathways
Acetanilide and its derivatives, including this compound, can affect various biochemical pathways. For example, the oxidation of acetanilide can lead to the formation of N-acetyl-p-aminophenol, also known as paracetamol . This process is part of the metabolic pathways of acetanilide and its derivatives .
Pharmacokinetics
The pharmacokinetics of this compound would be expected to be similar to that of acetanilide. Studies on acetanilide have shown that it is rapidly absorbed and undergoes extensive metabolism in the liver . The plasma clearance values of acetanilide have been found to vary significantly, indicating individual differences in the metabolism of the drug .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific targets and pathways it affects. For instance, if this compound targets EGFR in NSCLC cells, it could potentially inhibit the growth of these cells . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the body can affect the metabolism and action of this compound . Additionally, factors such as temperature and pH can influence the stability of the compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Acetanilide-d8 can be synthesized through the acetylation of aniline-d7 with acetic anhydride-d6. The reaction typically involves dissolving aniline-d7 in a suitable solvent, such as water or ethanol, and then adding acetic anhydride-d6. The mixture is stirred and heated to promote the reaction, resulting in the formation of this compound. The reaction can be represented as follows:
C6D5NH2+(CD3CO)2O→C6D5NHCOCD3+CD3COOH
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically cooled and filtered to isolate the product, which is then recrystallized to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: Acetanilide-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form N-phenylacetamide-d8.
Reduction: Reduction of this compound can yield aniline-d7.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of substituted acetanilides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: N-phenylacetamide-d8
Reduction: Aniline-d7
Substitution: Various substituted acetanilides depending on the reagent used
Applications De Recherche Scientifique
Acetanilide-d8 has several applications in scientific research:
Chemistry: Used as an internal standard in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the synthesis of deuterated compounds for various industrial applications
Comparaison Avec Des Composés Similaires
Acetanilide: The non-deuterated form of Acetanilide-d8.
N-phenylacetamide: Another derivative of acetanilide with similar properties.
Acetaminophen: A widely used analgesic and antipyretic with a similar mechanism of action.
Uniqueness: this compound is unique due to its deuterium content, which makes it particularly useful in NMR spectroscopy and other isotopic studies. The presence of deuterium atoms provides distinct spectral properties that aid in the detailed analysis of molecular structures and reaction mechanisms .
Propriétés
IUPAC Name |
2,2,2-trideuterio-N-(2,3,4,5,6-pentadeuteriophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10)/i1D3,2D,3D,4D,5D,6D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZERHIULMFGESH-JGUCLWPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)C([2H])([2H])[2H])[2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22778-17-2 | |
| Record name | 22778-17-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tetradecanoic acid, (1R)-1-[[[hydroxy[(2S)-2-hydroxy-3-[(1-oxotetradecyl)oxy]propoxy]phosphinyl]oxy]methyl]-1,2-ethanediyl ester, ammonium salt](/img/structure/B3044046.png)
![sodium;2-amino-3-[hydroxy-(2-hydroxy-3-octadec-9-enoyloxypropoxy)phosphoryl]oxypropanoate](/img/structure/B3044047.png)
![1-[(E,2S,3R)-1,3-Dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea](/img/structure/B3044049.png)



![azane;2-[2-[bis(carboxymethyl)amino]ethyl-[2-[carboxymethyl-[2-[2-[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]-2-oxoethyl]amino]ethyl]amino]acetic acid](/img/structure/B3044053.png)


![Azane;[(2S)-3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (Z)-octadec-9-enoate](/img/structure/B3044060.png)
![2-[[(2R)-2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B3044061.png)


![3,5,9-Trioxa-4-phosphatricos-18-en-1-aminium, 4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxo-9-tetradecen-1-yl)oxy]-, inner salt, 4-oxide, (7R,18Z)-](/img/structure/B3044067.png)
